N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzenesulfonamide
Description
The compound N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzenesulfonamide is a pyrimidine-based benzenesulfonamide derivative characterized by:
- A central pyrimidine ring substituted with a 4-methylphenylamino group at position 6 and a methyl group at position 2.
- A benzenesulfonamide moiety linked via an aniline group to the pyrimidine core.
Properties
IUPAC Name |
N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S/c1-17-8-10-19(11-9-17)26-23-16-18(2)25-24(28-23)27-20-12-14-21(15-13-20)29-32(30,31)22-6-4-3-5-7-22/h3-16,29H,1-2H3,(H2,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDFMJLRTXDPFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzenesulfonamide, identified by its CAS number 923243-73-6, is a complex organic compound with notable biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C26H25N5O, with a molecular weight of 423.5 g/mol. The compound contains a sulfonamide group, which is often associated with various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C26H25N5O |
| Molecular Weight | 423.5 g/mol |
| CAS Number | 923243-73-6 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the pyrimidine moiety suggests potential interactions with proteins that regulate cellular processes, including cell proliferation and apoptosis.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit inhibitory effects on carbonic anhydrase (CA) enzymes, particularly CA IX and CA II. For instance, a study demonstrated that certain benzenesulfonamide derivatives effectively inhibit CA IX with IC50 values ranging from 10.93 to 25.06 nM, suggesting a selective action against this isoform compared to CA II . This selectivity is crucial for developing therapeutic agents targeting specific pathways while minimizing side effects.
Biological Activity Studies
- Cardiovascular Effects : A study explored the impact of benzenesulfonamide derivatives on perfusion pressure in isolated rat heart models. It was found that these compounds could significantly alter coronary resistance and perfusion pressure, indicating potential cardiovascular applications .
- Antitumor Activity : The compound's structural analogs have been evaluated for their antitumor properties. In vitro studies on MDA-MB-231 breast cancer cells showed that certain derivatives induced apoptosis significantly more than controls, highlighting their potential as anticancer agents .
- Antibacterial Properties : Benzenesulfonamide derivatives have also been assessed for antibacterial activity. The inhibition of CA enzymes in bacteria may hinder their growth, suggesting a dual mechanism of action for these compounds .
Case Studies and Experimental Findings
Several experimental studies have been conducted to evaluate the biological activity of this compound and its analogs:
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is vital for assessing the viability of this compound as a therapeutic agent:
- Absorption and Distribution : Theoretical models indicate that the compound has favorable permeability characteristics, suggesting effective absorption in biological systems.
- Metabolism : Preliminary studies suggest that this compound may not interact significantly with cytochrome P450 enzymes, indicating a potentially lower risk for drug-drug interactions .
- Excretion : The compound's metabolic pathways are still under investigation, but its pharmacokinetic properties suggest it may be metabolized through phase II reactions involving conjugation.
Comparison with Similar Compounds
Structural Similarities and Variations
The target compound shares a common benzenesulfonamide-pyrimidine scaffold with several analogs, but its substituents differ significantly:
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., Cl in PPA15, F in PPA14) enhance anticancer activity compared to the target compound’s electron-donating methyl groups. This aligns with evidence showing that halogenated analogs exhibit stronger G2/M phase arrest in cancer cells .
- Core Modifications : Replacement of the benzenesulfonamide group with a benzamide (as in Aumitin) shifts activity toward kinase inhibition, suggesting the sulfonamide moiety may influence target selectivity .
- Schiff Base Derivatives : Compounds like 2g demonstrate antimicrobial properties, implying that the benzenesulfonamide-pyrimidine scaffold has broad applicability but requires tailored substituents for specific activities .
Computational and Mechanistic Insights
- Docking Studies : Molecular docking of similar compounds indicates that the benzenesulfonamide group interacts with ATP-binding pockets in kinases or microbial enzymes, suggesting a plausible mechanism for the target compound .
Preparation Methods
Cyclization of Precursors
The pyrimidine ring is synthesized via cyclocondensation reactions. A representative method involves reacting ethyl acetoacetate with guanidine carbonate under basic conditions to yield 4-methyl-6-hydroxypyrimidine. Subsequent chlorination using phosphorus oxychloride (POCl₃) generates 2,4-dichloro-6-methylpyrimidine, a key intermediate.
Reaction Conditions
Functionalization at Position 6
The 6-chloro group is substituted with 4-methylaniline via nucleophilic aromatic substitution (SNAr). This step requires polar aprotic solvents such as dimethylformamide (DMF) and a base like potassium carbonate (K₂CO₃) to deprotonate the aniline.
Optimization Data
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of intermediates |
| Base | K₂CO₃ | Enhances nucleophilicity of 4-methylaniline |
| Reaction Time | 12 hr | Ensures complete substitution |
| Temperature | 110°C | Balances reaction rate and side-product formation |
Yield for this step ranges from 65–78% depending on stoichiometric ratios.
Introduction of the Aminophenyl Group
Alkylation at Position 2
The 2-chloro group of 2,4-dichloro-6-[(4-methylphenyl)amino]pyrimidine undergoes displacement with 4-aminophenol. This reaction is catalyzed by palladium-based systems (e.g., Pd(PPh₃)₄) under inert atmospheres to prevent oxidation of the amine.
Critical Parameters
Purification of Intermediate
The resulting 2-(4-aminophenyl)-4-chloro-6-[(4-methylphenyl)amino]pyrimidine is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7). Purity exceeding 95% is confirmed by HPLC.
Sulfonamide Conjugation
Sulfonylation Reaction
The aminophenyl intermediate reacts with benzenesulfonyl chloride in the presence of a base such as triethylamine (TEA) or pyridine. This step is conducted at 0–5°C to minimize sulfonamide hydrolysis.
Reaction Scheme
Yield Optimization
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| TEA | Dichloromethane | 0°C | 85% |
| Pyridine | THF | 25°C | 72% |
TEA in dichloromethane provides superior yields due to efficient HCl scavenging.
Characterization and Quality Control
Spectroscopic Analysis
Q & A
Q. How can QSAR modeling optimize pharmacokinetic properties while maintaining efficacy?
- Answer :
- Descriptor selection : LogP (lipophilicity), topological polar surface area (TPSA), and hydrogen-bond donors/acceptors.
- Model training : Use partial least squares (PLS) regression on datasets from to correlate structural features with permeability (e.g., Caco-2 assay data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
